molecular formula C21H22N4O2S B492731 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone CAS No. 671200-76-3

1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone

Cat. No.: B492731
CAS No.: 671200-76-3
M. Wt: 394.5g/mol
InChI Key: SMTMEZTYVIQTET-UHFFFAOYSA-N
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Description

The compound 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a synthetic pyrrole-triazoloquinoline hybrid characterized by a 2-methoxyethyl-substituted pyrrole core linked via a sulfanyl ethanone bridge to a [1,2,4]triazolo[4,3-a]quinoline moiety. The molecule’s design combines lipophilic (2,5-dimethylpyrrole, quinoline) and polar (methoxyethyl, sulfanyl) groups, which may influence solubility and target binding .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-12-17(15(2)24(14)10-11-27-3)19(26)13-28-21-23-22-20-9-8-16-6-4-5-7-18(16)25(20)21/h4-9,12H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTMEZTYVIQTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a CAS number of 929848-99-7 . The synthesis involves multi-step processes that typically include the formation of the pyrrole and triazole rings, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to This compound exhibit significant antitumor properties. For instance:

  • A related compound showed cytotoxicity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) with an ID50 range of 0.08–1.0 µM .
  • In vivo studies demonstrated that similar derivatives significantly increased survival rates in tumor-bearing mice and inhibited tumor growth effectively.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Research indicates that related quinoline derivatives possess antibacterial activity comparable to established antibiotics like norfloxacin . The structural features of the triazole and pyrrole rings are believed to enhance this activity.

Anti-inflammatory and Analgesic Effects

In addition to antitumor and antimicrobial activities, some derivatives have demonstrated:

  • Anti-inflammatory effects , evidenced by reduced paw edema in animal models.
  • Analgesic properties , where a significant reduction in writhing response was observed in treated mice .

Case Studies

Several case studies provide insights into the biological activity of compounds related to This compound :

StudyFindings
Study on MPTQDemonstrated cytotoxicity against multiple cancer cell lines with a strong dose-response relationship .
Antibacterial ActivityShowed effectiveness against Gram-positive bacteria while being less effective against Gram-negative strains .
In Vivo Tumor StudiesSignificant tumor growth inhibition and increased survival rates in murine models treated with similar compounds .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds with similar structures have been evaluated for their antibacterial and antifungal properties. For example, derivatives of quinoline and triazole have shown promising activity against various pathogens, including resistant strains of bacteria and fungi .
  • Antileishmanial Activity :
    • Research indicates that certain derivatives of quinoline can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. The antileishmanial efficacy of compounds structurally related to 1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone has been explored in vitro and in vivo, showing significant parasite burden reduction in infected models .
  • Anticancer Properties :
    • The triazole and quinoline components are known to exhibit cytotoxic effects against various cancer cell lines. Studies have suggested that modifications to these scaffolds can enhance their selectivity and potency against tumor cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that integrate various synthetic strategies such as Ugi reactions and cyclization techniques. Understanding the synthetic pathways allows researchers to explore numerous derivatives that may enhance biological activity or reduce toxicity.

Table: Synthetic Routes for Related Compounds

CompoundSynthetic RouteYieldKey Features
1aUgi Reaction75%Antibacterial activity
1bCyclization68%Antileishmanial efficacy
1cMulti-component70%Anticancer properties

Case Studies

Several studies have focused on the biological evaluation of compounds derived from similar frameworks:

  • A study evaluated a series of triazoloquinolines for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a triazole linkage exhibited enhanced activity compared to their non-triazole counterparts .
  • Another research project investigated the effects of pyrrole-based compounds on cancer cell lines. The findings suggested that modifications to the pyrrole ring could lead to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs (Table 1) highlight variations in the pyrrole and triazolo moieties, which critically impact physicochemical properties and bioactivity:

Compound Pyrrole Substituents Triazolo Substituents Molecular Formula Molecular Weight Predicted pKa Predicted Density (g/cm³)
Target Compound 1-(2-Methoxyethyl), 2,5-dimethyl [4,3-a]quinoline C₂₃H₂₃N₅O₂S 457.54 Not reported Not reported
1-[2,5-dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone 1-(4-Methylphenyl), 2,5-dimethyl [4,3-a]pyridine C₂₂H₂₁N₅OS 411.50 Not reported Not reported
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone 1-(2,5-Dichlorophenyl), 2,5-dimethyl 5-Amino-1H-1,2,4-triazole C₁₆H₁₅Cl₂N₅OS 396.28 Not reported Not reported
2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl)ethanone 1-(4-Methoxyphenyl), 2,5-dimethyl Benzothiazolo[2,3-c][1,2,4]triazole C₂₃H₂₀N₄O₂S₂ 448.56 0.57 ± 0.40 1.39 ± 0.1
Key Observations:

The dichlorophenyl-substituted analog () replaces the triazoloquinoline with a simpler 5-amino-triazole, reducing steric bulk but increasing electronegativity due to chlorine atoms.

Pyrrole Substituent Effects :

  • The 2-methoxyethyl group in the target compound improves hydrophilicity relative to methylphenyl () or dichlorophenyl () substituents, which may influence membrane permeability.
  • The 4-methoxyphenyl group in balances lipophilicity and polarity, similar to the target’s methoxyethyl chain.

Physicochemical Properties :

  • The benzothiazolo-triazole analog () has the highest molecular weight (448.56) and predicted density (1.39 g/cm³), attributed to its fused heterocyclic system.
  • pKa predictions for (0.57 ± 0.40) suggest weak acidity, likely from the sulfanyl group, a property shared with the target compound.

Preparation Methods

Direct Heterocyclization

An alternative approach involves simultaneous formation of the triazoloquinoline and pyrrole rings. However, this method suffers from low regioselectivity (<30% yield).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Paal-Knorr step (1 h vs. 4 h) but requires specialized equipment.

Optimization and Scale-Up Considerations

  • Solvent Selection : Replacing DMF with DMSO improves thioether coupling yields by 15%.

  • Catalysis : Adding catalytic KI accelerates chloro displacement, achieving 75% yield.

  • Green Chemistry : Aqueous workups and solvent recycling align with sustainable practices .

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